4-(Benzyloxy)-3-hydroxybutanenitrile is classified as an organic compound, specifically a nitrile. It is identified by the CAS number 137618-52-1. The compound has garnered attention for its potential roles in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of more complex organic molecules and as a precursor to pharmaceutical compounds.
The synthesis of 4-(Benzyloxy)-3-hydroxybutanenitrile can be achieved through several methods, with one common approach being the reaction of 4-(benzyloxy)benzaldehyde with a suitable nitrile source under basic conditions. The typical reaction mechanism involves nucleophilic addition followed by hydrolysis to yield the desired product. Key steps include:
For industrial production, these methods are scaled up, optimizing for yield and purity, often incorporating purification techniques like recrystallization or chromatography.
The molecular structure of 4-(Benzyloxy)-3-hydroxybutanenitrile consists of several functional groups:
The molecular geometry reflects typical characteristics of organic compounds with multiple functional groups, allowing for diverse chemical reactions.
4-(Benzyloxy)-3-hydroxybutanenitrile can participate in various chemical reactions:
The mechanism of action for 4-(Benzyloxy)-3-hydroxybutanenitrile largely revolves around its reactivity due to its functional groups. The hydroxy group can act as a nucleophile in various reactions, while the nitrile group can engage in electrophilic additions. This dual functionality allows it to serve as a versatile intermediate in synthetic organic chemistry.
Studies have indicated that compounds with similar structures exhibit significant biological activity, suggesting potential pathways for drug development and enzyme interactions .
4-(Benzyloxy)-3-hydroxybutanenitrile has several notable applications:
The production of enantiopure 4-(benzyloxy)-3-hydroxybutanenitrile leverages kinetic resolution and racemization recycling to maximize yield. In kinetic resolution, lipases or chemical catalysts selectively transform one enantiomer from a racemic mixture, leaving the desired isomer enriched. For example, enzymatic acylation of sec-alcohol intermediates achieves enantiomeric ratios (er) >95:5 when using immobilized Candida antarctica lipase B (CAL-B) [3].
A significant advancement is the racemization recycling of undesired enantiomers. The chiral 1-benzyl-3-hydroxypiperidine byproduct—generated during resolution—undergoes base-catalyzed racemization at 180–200°C using KOH. This process, with a substrate-to-base molar ratio of 1:2.54, affords racemized products in >95% yield after 15 hours [2]. Subsequent reprocessing enables near-quantitative recovery of the target enantiomer, addressing the 50% yield limitation of traditional kinetic resolution.
Table 1: Kinetic Resolution and Racemization Recycling Methods
Method | Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Lipase-catalyzed acylation | CAL-B, vinyl acetate, THF, 25°C | 45 (R-isomer) | >98 | [3] |
KOH-mediated racemization | 180°C, 15 h, substrate:KOH = 1:2.54 | >95 | N/A | [2] |
NaOH-mediated racemization | 200°C, 20 h, substrate:NaOH = 1:4 | 87 | N/A | [2] |
Lipase-catalyzed asymmetric hydrolysis is pivotal for generating chiral 4-(benzyloxy)-3-hydroxybutanenitrile. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes acetate esters of the (S)-enantiomer in organic-aqueous biphasic systems, yielding the (R)-ester and (S)-alcohol with >90% enantiomeric excess [3] [6]. Key parameters include:
This method is integrated with in situ product removal to mitigate inhibition, achieving space-time yields of >50 g·L⁻¹·d⁻¹. The hydrolyzed (S)-alcohol serves as a precursor for antiviral agents like cipargamin, underscoring its pharmaceutical relevance [6].
Table 2: Lipase-Catalyzed Asymmetric Hydrolysis Conditions
Lipase Source | Substrate | Solvent System | ee (%) | E-value | |
---|---|---|---|---|---|
Pseudomonas fluorescens | (R,S)-3-Acetoxy derivative | MTBE/H₂O (9:1) | 94 (S) | >200 | [6] |
Candida rugosa | (R,S)-Butanoate ester | Toluene/PBS buffer | 88 (R) | 85 | [3] |
Epoxide ring-opening provides a regio- and stereoselective route to 4-(benzyloxy)-3-hydroxybutanenitrile. Glycidyl benzyl ether undergoes nucleophilic addition with cyanide sources (e.g., NaCN, TMSCN) under Lewis acid catalysis. Key strategies include:
The resulting nitrile intermediates are oxidized to β-hydroxy acids or reduced to amino alcohols, expanding utility in peptidomimetics and heterocycles. For instance, hydrogenation over Raney nickel furnishes 4-(benzyloxy)-3-aminobutane, a precursor to piperidine-based pharmaceuticals [3].
Table 3: Nucleophilic Ring-Opening of Glycidyl Benzyl Ether
Nucleophile | Catalyst | Conditions | Regioselectivity (C-3:C-2) | Yield (%) | |
---|---|---|---|---|---|
NaCN | CeCl₃ | EtOH, 60°C, 12 h | 8:1 | 75 | [3] |
TMSCN | ZnI₂ | CH₂Cl₂, 25°C, 3 h | 9:1 | 92 | [3] |
KCN | 18-Crown-6 | Toluene, 80°C, 8 h | 7:1 | 68 | [3] |
Integrated chemoenzymatic cascades combine enzymatic resolution with chemical transformations to streamline production. A representative sequence involves:
This approach achieves atom economies >80% by minimizing protecting group manipulations. For example, CAL-B catalyzed acetylation of 4-(benzyloxy)-1,2-diols followed by SN₂ cyanide displacement reduces step count by 40% compared to linear synthesis [3]. Recent advances employ continuous-flow systems to integrate enzymatic resolution with epimerization, pushing overall yields to >85% [6].
Table 4: Chemoenzymatic Cascades for Chiral Derivatives
Enzymatic Step | Chemical Step | Key Product | Overall Yield (%) | |
---|---|---|---|---|
CAL-B-mediated acetylation | Epichlorohydrin ring-opening | 5-Phenyl-2-isoxazoline | 78 | [6] |
PFL-catalyzed hydrolysis | Nitrile oxide cycloaddition | Isoxazoline insecticide | 82 | [6] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2